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This guide provides a comprehensive comparison of the PARP inhibitor Olaparib and the

microtubule inhibitor paclitaxel, based on the findings of the pivotal SOLO-3 clinical trial. The

data presented herein is intended for researchers, scientists, and drug development

professionals to facilitate an objective evaluation of these two antitumor agents in the context of

platinum-sensitive relapsed ovarian cancer in patients with a germline BRCA1/2 mutation.

Executive Summary
The SOLO-3 trial demonstrated that Olaparib monotherapy led to a statistically significant and

clinically meaningful improvement in Objective Response Rate (ORR) and Progression-Free

Survival (PFS) when compared to single-agent non-platinum chemotherapy, including

paclitaxel.[1][2] While the final Overall Survival (OS) was similar between the two arms, the

data positions Olaparib as a potent therapeutic option in this patient population.[3][4]

Efficacy and Safety Data
The following tables summarize the key efficacy and safety outcomes from the SOLO-3 trial,

comparing the Olaparib arm with the physician's choice chemotherapy arm.

Table 1: Efficacy Outcomes in the SOLO-3 Trial
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Efficacy
Endpoint

Olaparib
(n=178)

Chemotherapy
(n=88)

Hazard Ratio
(95% CI)

p-value

Objective

Response Rate

(ORR)

72.2% 51.4%
2.53 (1.40 to

4.58)
0.002

ORR in

Paclitaxel

Subgroup

- 56.3% - -

Median

Progression-Free

Survival (PFS)

13.4 months 9.2 months
0.62 (0.43 to

0.91)
0.013

Median Overall

Survival (OS)
34.9 months 32.9 months

1.07 (0.76 to

1.49)
0.71

Data sourced from the SOLO-3 trial publications.[1]

Table 2: Common Adverse Events (Grade ≥3) in the
SOLO-3 Trial
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Adverse Event Olaparib (n=178) Chemotherapy (n=88)

Anemia
2.8% (most common serious

AE)
-

Neutropenia -
Leading cause of

discontinuation

Thrombocytopenia
Leading cause of

discontinuation
-

Vomiting
Leading cause of

discontinuation
-

Peripheral Neuropathy -
Leading cause of

discontinuation

Mucosal Inflammation -
Leading cause of

discontinuation

Adverse event data is based on reported common events and reasons for treatment

discontinuation in the SOLO-3 trial.

Experimental Protocols
The methodologies for the SOLO-3 trial are outlined below.

Study Design: The SOLO-3 trial was a randomized, controlled, open-label, phase III study

conducted across 13 countries. Patients were randomized in a 2:1 ratio to receive either

Olaparib or physician's choice of single-agent non-platinum chemotherapy.

Patient Population: Eligible participants were patients with platinum-sensitive relapsed ovarian

cancer who had a germline BRCA1/2 mutation and had received at least two prior lines of

platinum-based chemotherapy.

Dosing and Administration:

Olaparib Arm: Patients received 300 mg of Olaparib tablets orally twice daily.
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Chemotherapy Arm (Paclitaxel): Patients in the paclitaxel subgroup received 80 mg/m² of

paclitaxel intravenously on days 1, 8, 15, and 22 of a 4-week cycle.

Endpoints:

Primary Endpoint: Objective Response Rate (ORR) assessed by blinded independent

central review (BICR).

Key Secondary Endpoint: Progression-Free Survival (PFS) assessed by BICR.

Other Secondary Endpoints: Overall Survival (OS), safety, and tolerability.
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Caption: Olaparib's mechanism of action via PARP inhibition.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12413309?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Microtubule Dynamics in Mitosis

Paclitaxel Intervention

Tubulin Dimers Microtubule Assembly

Microtubule Disassembly

 dynamic equilibrium

Functional Mitotic Spindle Normal Cell Division

Paclitaxel Microtubule Stabilization

 blocks

G2/M Phase Arrest
 leads to

Apoptosis

Click to download full resolution via product page

Caption: Paclitaxel's mechanism of action via microtubule stabilization.
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Caption: Experimental workflow of the SOLO-3 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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